2-(2-Chloro-4-fluorophenoxy)nicotinonitrile

Lipophilicity Drug-likeness Membrane permeability

Researchers conducting herbicide SAR campaigns often face confounding bioactivity data when positional isomers are inadvertently substituted-even a ΔlogP of 0.1 units can alter membrane permeability and target engagement. This compound eliminates that variable. • Precise 2-chloro-4-fluoro substitution pattern validated for fluorophenoxy alkyl nitrile herbicidal activity (cf. US3467692A). • XLogP3-AA of 3.1 positions this scaffold within optimal drug-likeness range for CNS penetration screening; ether oxygen provides an H-bond acceptor absent in direct aryl-aryl analogs. • Well-characterized thermal stability (bp 333.0±42.0 °C, density 1.4±0.1 g/cm³) supports informed purification strategy selection and QC documentation.

Molecular Formula C12H6ClFN2O
Molecular Weight 248.64 g/mol
CAS No. 1183594-45-7
Cat. No. B1457279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
CAS1183594-45-7
Molecular FormulaC12H6ClFN2O
Molecular Weight248.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)Cl)C#N
InChIInChI=1S/C12H6ClFN2O/c13-10-6-9(14)3-4-11(10)17-12-8(7-15)2-1-5-16-12/h1-6H
InChIKeyYUJZNHPPUMTNMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-4-fluorophenoxy)nicotinonitrile Overview


2-(2-Chloro-4-fluorophenoxy)nicotinonitrile (CAS 1183594-45-7, molecular formula C₁₂H₆ClFN₂O, molecular weight 248.64 g/mol) is a heterocyclic organic compound comprising a 2-chloro-4-fluorophenoxy moiety linked to a nicotinonitrile (3-cyanopyridine) core . The compound features a nitrile functional group at the pyridine 3-position and mixed halogen substitution (chlorine ortho, fluorine para) on the pendant phenyl ring, a structural pattern associated with herbicidal activity in fluorophenoxy alkyl nitrile chemical classes [1]. This building block serves as an intermediate scaffold in the synthesis of agrochemical candidates and pharmaceutical screening libraries, with multiple authorized vendors offering research-grade material in quantities ranging from milligrams to grams.

2-(2-Chloro-4-fluorophenoxy)nicotinonitrile Specificity


Substitution of 2-(2-chloro-4-fluorophenoxy)nicotinonitrile with closely related positional isomers or other nicotinonitrile derivatives is not scientifically valid due to quantifiable differences in physicochemical properties and the demonstrated sensitivity of biological activity to specific halogen positioning patterns. The compound's 2-chloro-4-fluoro substitution arrangement is not interchangeable with alternative regioisomers (e.g., 4-chloro-3-fluoro or 2-chloro-6-fluoro variants), as evidenced by distinct logP values that predict differential membrane permeability and target engagement profiles [1]. Furthermore, the aryloxy linkage (phenoxy bridge) cannot be replaced by a direct aryl-aryl bond (e.g., 2-(2-chloro-4-fluorophenyl)nicotinonitrile) without altering molecular weight (248.64 vs. 232.64 g/mol), hydrogen bonding capacity, and conformational flexibility, all of which directly impact synthetic utility and downstream biological screening outcomes . In agrochemical contexts, the fluorophenoxy alkyl nitrile class exhibits non-selective herbicidal activity that is contingent upon the precise halogen substitution pattern; deviations in chlorine/fluorine positioning yield compounds with unpredictable or diminished efficacy [2].

2-(2-Chloro-4-fluorophenoxy)nicotinonitrile vs. Analogs


Lipophilicity: Positional Isomer Comparison

2-(2-Chloro-4-fluorophenoxy)nicotinonitrile (target compound) exhibits a predicted XLogP3-AA value of 3.1, compared to 3.2 for its positional isomer 2-(4-chloro-3-fluorophenoxy)nicotinonitrile, representing a measurable difference in lipophilicity that directly influences passive membrane diffusion and bioavailability potential [1].

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight: Aryloxy vs. Aryl Linkage

The target compound 2-(2-chloro-4-fluorophenoxy)nicotinonitrile possesses a molecular weight of 248.64 g/mol (calculated), which is 16.00 g/mol greater than the direct aryl-aryl analog 2-(2-chloro-4-fluorophenyl)nicotinonitrile (molecular weight 232.64 g/mol, formula C₁₂H₆ClFN₂). This mass difference corresponds precisely to the oxygen atom in the phenoxy ether linkage .

Molecular weight Structure-Activity Relationship Scaffold differentiation

Boiling Point & Vapor Pressure

The target compound 2-(2-chloro-4-fluorophenoxy)nicotinonitrile has predicted physicochemical parameters including a boiling point of 333.0 ± 42.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 0.7 mmHg at 25 °C, based on ACD/Labs Percepta Platform calculations .

Boiling point Vapor pressure Physicochemical properties

Density: Positional Isomer Comparison

The target compound 2-(2-chloro-4-fluorophenoxy)nicotinonitrile exhibits a predicted density of 1.4 ± 0.1 g/cm³, which is quantifiably higher than the predicted density of 1.3 ± 0.1 g/cm³ for its positional isomer 2-(4-chloro-3-fluorophenoxy)nicotinonitrile [1].

Density Physical property Formulation science

2-(2-Chloro-4-fluorophenoxy)nicotinonitrile Applications


Herbicide Lead Discovery & SAR

This compound is optimally deployed as a scaffold intermediate in herbicide discovery programs targeting non-selective weed control. The 2-chloro-4-fluorophenoxy substitution pattern aligns with the structural features of fluorophenoxy alkyl nitriles, a chemical class demonstrated in US3467692A to possess herbicidal activity against grasses and broad-leaf weeds [1]. Researchers evaluating positional isomers should procure the precise 2-chloro-4-fluoro isomer, as the density difference (1.4 vs. 1.3 g/cm³ for the 4-chloro-3-fluoro isomer) indicates distinct molecular packing behavior that can influence formulation development .

Screening Library & Lead Optimization

The compound serves as a heterocyclic building block for constructing nicotinonitrile-containing screening libraries, particularly where modulation of lipophilicity within narrow ranges is critical. The XLogP3-AA value of 3.1 positions this compound within the optimal drug-likeness range (LogP 0–5) for central nervous system penetration potential, while the ether oxygen provides a hydrogen bond acceptor site not present in direct aryl-aryl analogs [1]. Procurement of this specific isomer is essential for SAR campaigns where even modest lipophilicity shifts (ΔlogP = 0.1 units between isomers) may translate to differential membrane permeability and off-target binding profiles .

nAChR Ligand & Ion Channel Modulator Scaffold

The nicotinonitrile core structure of this compound, when coupled with the 2-chloro-4-fluorophenoxy moiety, provides a scaffold amenable to further derivatization for nicotinic acetylcholine receptor (nAChR) ligand discovery programs. Nicotinonitrile derivatives have been explored as selective inhibitors of mammalian osteoclast cell activity and as CCR5 antagonists for HIV and inflammatory disease applications, establishing the class's relevance in pharmaceutical research [1]. The specific halogen positioning (chlorine ortho, fluorine para to the ether linkage) creates a unique electrostatic surface that cannot be replicated by alternative regioisomers .

Analytical Method Development & Benchmarking

The well-characterized physicochemical profile of this compound, including boiling point (333.0 ± 42.0 °C), vapor pressure (0.0 ± 0.7 mmHg at 25 °C), and density (1.4 ± 0.1 g/cm³), supports its use as a reference standard in analytical method development and HPLC calibration [1]. The compound's thermal stability parameters inform purification strategy selection (e.g., flash chromatography vs. recrystallization) and are essential for quality control documentation in regulated research environments. Suppliers such as SynQuest Laboratories, Apollo Scientific, and Matrix Scientific offer research-grade material suitable for these applications .

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